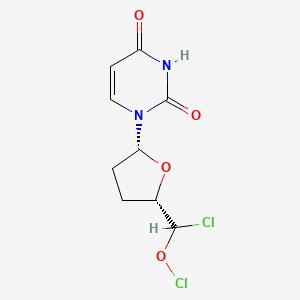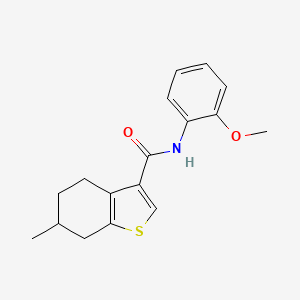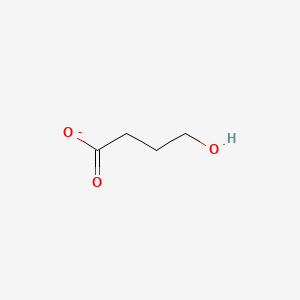
4-Hydroxybutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-hydroxybutyrate is a 4-hydroxy monocarboxylic acid anion resulting from the removal of a proton from the carboxy group of 4-hydroxybutyric acid. It has a role as an anaesthesia adjuvant and an intravenous anaesthetic. It is a short-chain fatty acid anion, a hydroxy fatty acid anion and a 4-hydroxy monocarboxylic acid anion. It derives from a butyrate. It is a conjugate acid of a 4-hydroxybutyric acid.
Aplicaciones Científicas De Investigación
Biorefinery and Polyester Plastics
4-Hydroxybutanoate is significant in the synthesis of α-hydroxy acids (AHAs), like lactic acid, which are pivotal in the biorefinery concept. They find applications in solvents and biodegradable polyester plastics. The synthesis of four-carbon backbone AHAs, including methyl vinylglycolate and methyl-4-methoxy-2-hydroxybutanoate, from biomass-related routes, is emerging, offering potential in new polyester plastics (Dusselier et al., 2013).
Tissue Engineering Materials
Polyhydroxyalkanoates (PHA), which include poly 4-hydroxybutyrate (P4HB), are biodegradable and thermoprocessable biomaterials used in tissue engineering. They have been developed into various medical devices and tissue engineering applications, such as sutures, cardiovascular patches, and bone marrow scaffolds, due to their favorable mechanical properties, biocompatibility, and degradation times (Chen & Wu, 2005).
Pharmaceutical Intermediates
4-Hydroxybutanoate derivatives are key intermediates in synthesizing cholesterol-lowering drugs like atorvastatin. Techniques like biocatalysis have been explored for the upscale production of these intermediates, such as (S)-4-chloro-3-hydroxybutanoate (Liu et al., 2015). Moreover, enzymatic synthesis methods have been developed for both enantiomers of ethyl 4-cyano-3-hydroxybutanoate, a crucial compound for cholesterol and triglycerides lowering medications (Jin & Zhang, 2011).
Biocatalysis Research
The field of biocatalysis has seen significant advancements using 4-hydroxybutanoate derivatives. For instance, the use of recombinant Escherichia coli cells expressing specific alcohol dehydrogenases has been investigated for the synthesis of compounds like ethyl (R)-4-chloro-3-hydroxybutanoate, demonstrating high yields and enantiomeric excess (Yamamoto et al., 2002).
Methane-Based Biosynthesis
Recently, the biosynthesis of 4-hydroxybutyrate from methane has been explored. Engineered strains of Methylosinus trichosporium OB3b were used to synthesize 4-HB from methane, opening new avenues for producing this compound and its derivatives from sustainable sources (Nguyen & Lee, 2021).
Propiedades
Número CAS |
1320-61-2 |
|---|---|
Nombre del producto |
4-Hydroxybutanoate |
Fórmula molecular |
C4H7O3- |
Peso molecular |
103.1 g/mol |
Nombre IUPAC |
4-hydroxybutanoate |
InChI |
InChI=1S/C4H8O3/c5-3-1-2-4(6)7/h5H,1-3H2,(H,6,7)/p-1 |
Clave InChI |
SJZRECIVHVDYJC-UHFFFAOYSA-M |
SMILES |
C(CC(=O)[O-])CO |
SMILES canónico |
C(CC(=O)[O-])CO |
Otros números CAS |
1320-61-2 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



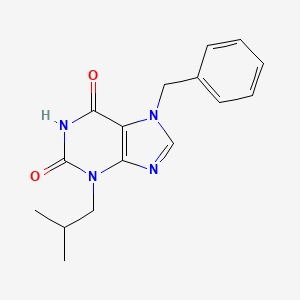
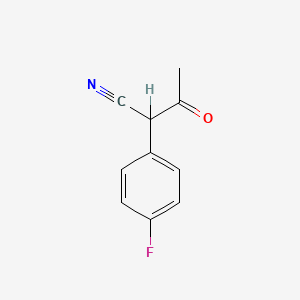
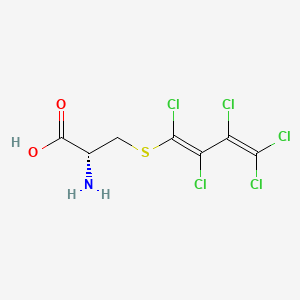
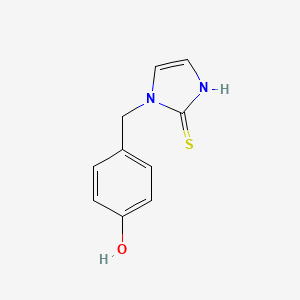
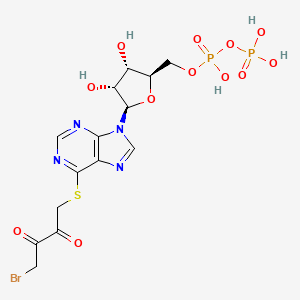
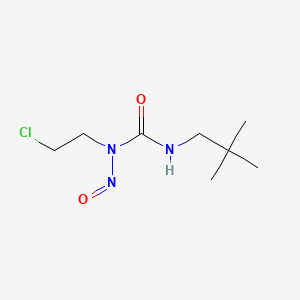
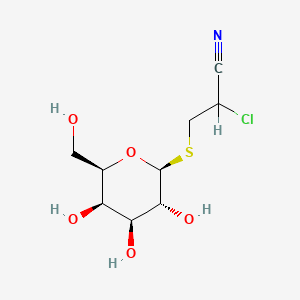
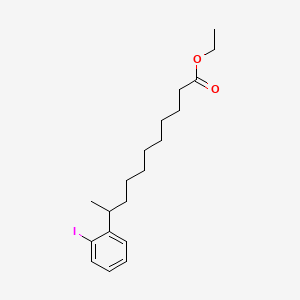
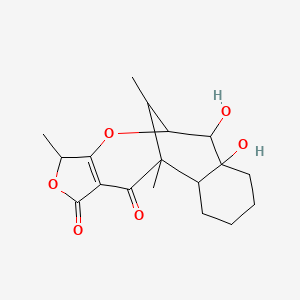
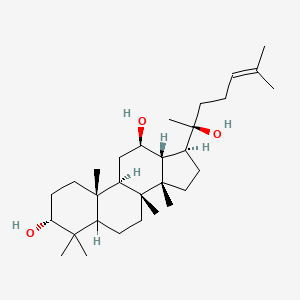
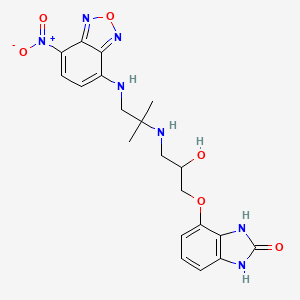
![3-[1-[1-hydroxy-1-(3,4,5-trimethoxyphenyl)propan-2-yl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1226993.png)
